molecular formula C16H16ClFN4O B3013034 (2-chloro-4-fluorophenyl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone CAS No. 2034302-33-3

(2-chloro-4-fluorophenyl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone

Cat. No. B3013034
CAS RN: 2034302-33-3
M. Wt: 334.78
InChI Key: LIEOYQIUQRQQKO-UHFFFAOYSA-N
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Description

(2-chloro-4-fluorophenyl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C16H16ClFN4O and its molecular weight is 334.78. The purity is usually 95%.
BenchChem offers high-quality (2-chloro-4-fluorophenyl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-chloro-4-fluorophenyl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Drug Development

  • The compound has been involved in the synthesis of novel structures with potential therapeutic applications. For example, a study developed a dipolar cycloaddition reaction to access novel P2X7 antagonists that contain challenging chiral centers. These compounds, including similar structures to the one , demonstrated robust P2X7 receptor occupancy at low doses in rats, highlighting their potential in treating mood disorders (Chrovian et al., 2018).

Structural and Theoretical Studies

  • Another research focused on the synthesis and structural characterization of isostructural compounds with similar chemical frameworks. The study provided insights into the molecular conformation and planarity of the compounds, which is essential for understanding their interaction with biological targets (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
  • Furthermore, theoretical and experimental studies have been conducted on similar compounds to understand their molecular structure and reactivity. For instance, a catalyst- and solvent-free synthesis approach was explored for related compounds, providing valuable information on their stability and reactivity profiles (Moreno-Fuquen et al., 2019).

Antitubercular and Antimicrobial Activities

  • Some derivatives of the compound have been synthesized and tested for their antitubercular activities, showing promising results against Mycobacterium tuberculosis. This highlights the potential of such compounds in developing new antitubercular agents (Bisht et al., 2010).
  • Additionally, compounds with similar chemical structures have been evaluated for their antimicrobial activities, offering a new avenue for the development of antibacterial and antifungal agents (Nagamani et al., 2018).

Mechanism of Action

Mode of Action

Given its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces .

Biochemical Pathways

Without knowledge of the compound’s specific targets, it’s challenging to determine the exact biochemical pathways it affects. Compounds with similar structures have been involved in various biochemical pathways, including signal transduction, enzymatic reactions, and cellular processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its bioavailability, half-life, metabolism, and excretion rates remain unknown. Its molecular structure suggests that it may be well-absorbed and distributed throughout the body, metabolized by liver enzymes, and excreted through the kidneys .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific target information. Based on its structure, it may have potential therapeutic effects, such as anti-inflammatory, antiviral, or anticancer activities .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, a neutral pH and physiological temperature may optimize its activity. Additionally, the presence of other molecules could either enhance or inhibit its action .

properties

IUPAC Name

(2-chloro-4-fluorophenyl)-[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClFN4O/c17-14-7-11(18)3-4-13(14)16(23)21-6-5-12(8-21)22-9-15(19-20-22)10-1-2-10/h3-4,7,9-10,12H,1-2,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIEOYQIUQRQQKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(N=N2)C3CCN(C3)C(=O)C4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-chloro-4-fluorophenyl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone

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